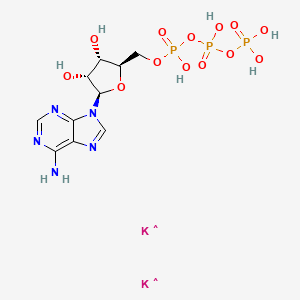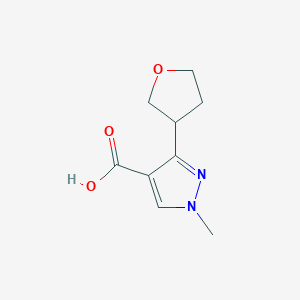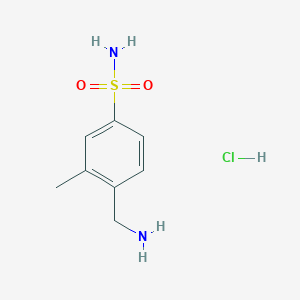
Adenosine 5'-triphosphate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate potassium salt is a compound that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups, with potassium ions stabilizing the structure. This compound is essential for various biochemical processes, including cellular respiration, muscle contraction, and biosynthesis reactions.
Mechanism of Action
Target of Action
Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It serves as a substrate for kinases involved in cell signaling and adenylate cyclases that produce the second messenger cAMP . ATP also has intrinsic metal binding affinity, with binding constants for various metals such as Mg2+, Na+, Ca2+, K+, Sr2+, and Li+ .
Mode of Action
ATP acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors (P2R), which include trans-cell membrane cationic channels, P2XR, and G protein-coupled receptors, P2YR . ATP is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids .
Biochemical Pathways
ATP is involved in many metabolic reactions. For example, 601 ATP-related reactions were listed in the KEGG database . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms .
Pharmacokinetics
ATP is soluble in water (50 mg/ml), yielding a clear, colorless solution . Aqueous solutions of ATP are stable for months when frozen at –15 °C and for approximately one week at 0 °C . Atp solutions are only stable for several hours at 0 oc when dissolved in a trichloroacetic acid solution .
Result of Action
Extracellular ATP may result from the extracellular breakdown of released adenine nucleotides, namely ATP, ADP (adenosine 5’-diphosphate), and AMP (adenosine 5’-monophosphate), by a cascade of ecto-nucleotidases bound to the plasma membrane . ATP provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in a wide array of enzymatic reactions .
Action Environment
The stability and efficacy of ATP can be influenced by environmental factors. For instance, in alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate even at 0 °C . Also, ATP cannot be stored, hence its consumption must closely follow its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate potassium salt can be synthesized through microbial fermentation processes. The fermentation involves microbial cultures that produce adenosine 5’-triphosphate, which is then purified and converted to its potassium salt form. The reaction conditions typically include maintaining a controlled pH and temperature to optimize microbial growth and adenosine 5’-triphosphate production .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate potassium salt involves large-scale fermentation using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under specific conditions to maximize yield. The adenosine 5’-triphosphate produced is then extracted, purified, and converted to the potassium salt form through ion exchange and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-triphosphate potassium salt undergoes various chemical reactions, including:
Hydrolysis: Adenosine 5’-triphosphate can be hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy.
Phosphorylation: It can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.
Oxidation-Reduction: Involved in redox reactions within the cell, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Common reagents used in reactions involving adenosine 5’-triphosphate potassium salt include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions. Conditions such as pH, temperature, and the presence of metal ions like magnesium and potassium are crucial for these reactions .
Major Products
The major products formed from the reactions of adenosine 5’-triphosphate potassium salt include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are integral to various metabolic pathways and energy transfer processes within the cell .
Scientific Research Applications
Adenosine 5’-triphosphate potassium salt has numerous applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study kinase activity and other biochemical processes.
Cell Biology: Essential for cell culture studies, particularly in measuring cell viability and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and heart failure, where energy metabolism is compromised.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination and in the development of biosensors
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate: Similar in structure but contains only two phosphate groups.
Adenosine monophosphate: Contains a single phosphate group.
Guanosine triphosphate: Another nucleotide triphosphate involved in energy transfer and signaling but contains guanine instead of adenine.
Uniqueness
Adenosine 5’-triphosphate potassium salt is unique due to its central role in cellular energy metabolism. Unlike other nucleotides, it is the primary energy currency of the cell, driving numerous biochemical reactions and processes essential for life .
Properties
CAS No. |
42373-41-1 |
|---|---|
Molecular Formula |
C10H14K2N5O13P3 |
Molecular Weight |
583.36 g/mol |
IUPAC Name |
dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YFPSRAQDZYNYPX-IDIVVRGQSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)











